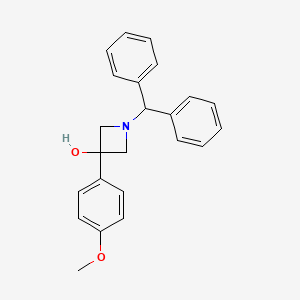

1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

917899-25-3 |

|---|---|

Molecular Formula |

C23H23NO2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

1-benzhydryl-3-(4-methoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C23H23NO2/c1-26-21-14-12-20(13-15-21)23(25)16-24(17-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22,25H,16-17H2,1H3 |

InChI Key |

MISKMVWKMXPWEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Method A: Using 1-(Diphenylmethyl)azetidin-3-yl Methanesulfonate

- Starting Materials: 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate, potassium carbonate

- Solvent: Acetonitrile

- Temperature: Heated at 80°C overnight

- Mix 2.0 g of 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate with 1.46 g of potassium carbonate in 30 mL of acetonitrile.

- Heat the mixture at 80°C for an extended period.

- Cool the reaction mixture and pour it into ethyl acetate (100 mL).

- Wash with water (40 mL) and brine (40 mL), then dry over sodium sulfate.

- Filter and evaporate to dryness, followed by purification using silica gel chromatography.

Yield: Approximately 0.6 g of the target compound was obtained, characterized by mass spectrometry (MS) showing an ion at m/z = 601 (M+1).

Method B: Hydrogenation Process

- Starting Material: (1R)-1-[(3S,4S)-4-(4-methoxy-3-{[1-(azetidin-3-yl]oxy}phenyl)-3-methylpyrrolidin-3-yl]ethanol

- Catalyst: Palladium hydroxide on carbon

- Solvent: Methanol

- Pressure: Hydrogen gas at 30 psig

- Dissolve the starting material in 20 mL of methanol in a Parr™ vessel.

- Add 60 mg of palladium hydroxide on carbon.

- Hydrogenate under pressure until uptake ceases.

- Filter through Celite™ and evaporate the filtrate to yield the target compound.

Yield: Approximately 0.4 g was obtained with MS confirming the molecular weight.

Method C: Synthesis via Triethylamine in Isopropanol

- Starting Materials: Azetidin-3-ol hydrochloride, various halogenated pyrimidines

- Solvent: Isopropanol

- Temperature: Heated at 75°C for 2 hours

- Combine azetidin-3-ol hydrochloride with a halogenated pyrimidine and triethylamine in isopropanol.

- Heat the mixture to 75°C for two hours.

- Remove solvent under vacuum, then partition with water and ethyl acetate.

- Dry the organic layer over sodium sulfate and concentrate.

Yield: The method achieved a yield of approximately 100%.

Method D: Using Cesium Carbonate in Dimethyl Sulfoxide

- Starting Materials: Azetidine hydrochloride, dibromo-pyridine derivatives

- Solvent: Dimethyl sulfoxide

- Temperature: Heated at 90°C for 2 hours

- Mix azetidine hydrochloride with cesium carbonate and dibromo-pyridine in dimethyl sulfoxide.

- Stir at elevated temperature for two hours.

- Quench with water, extract organic layers, dry, and purify.

Yield: This method yielded approximately 41% of the desired product.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| A | Diphenylmethyl azetidin methanesulfonate | Acetonitrile, 80°C overnight | ~10% |

| B | (R)-[(S,S)-hydroxyethyl] derivative | Methanol, hydrogenation | ~67% |

| C | Azetidine hydrochloride + halogenated pyrimidines | Isopropanol, 75°C | ~100% |

| D | Azetidine hydrochloride + dibromo-pyridine | Dimethyl sulfoxide, 90°C | ~41% |

The preparation of 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol can be efficiently achieved through various synthetic routes that utilize different reagents and conditions tailored to optimize yield and purity. Each method has its advantages depending on the availability of starting materials and desired product characteristics.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, bases, and acids for nucleophilic or electrophilic substitution.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmaceutical applications:

- Antimicrobial Properties : Azetidinone derivatives, including those similar to 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol, have been associated with antibacterial activity. Research has shown that compounds containing the azetidinone structure can inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics .

- Antiviral Activity : Some azetidinone derivatives display antiviral properties against a spectrum of viruses. For example, studies have indicated that certain azetidinones can inhibit human coronaviruses and influenza viruses, suggesting potential applications in treating viral infections .

- Anticancer Potential : Compounds with the azetidinone framework have been investigated for their anticancer properties. Specific derivatives have shown efficacy in inhibiting the proliferation of cancer cells, including breast and prostate cancer cell lines. These findings indicate that this compound may possess similar properties worthy of exploration .

Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications:

- Antibiotic Development : With rising antibiotic resistance, compounds like this compound could serve as lead compounds for developing new antibiotics targeting resistant strains.

- Antiviral Drugs : The compound's activity against viruses positions it as a candidate for antiviral drug development, particularly in light of recent global health challenges posed by emerging viral pathogens.

- Cancer Treatment : Its anticancer properties suggest potential use in oncology, either as a standalone treatment or as part of combination therapies aimed at enhancing efficacy against specific cancer types.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of azetidinone derivatives:

- Antiviral Efficacy : A study highlighted that certain azetidinone derivatives exhibited moderate inhibitory activity against human coronaviruses and influenza viruses, with EC50 values indicating promising antiviral potential .

- Anticancer Activity : Research demonstrated that specific azetidinones could induce apoptosis in cancer cell lines at nanomolar concentrations, suggesting that this compound may have similar effects warranting further investigation .

- Synthesis Innovations : Recent advancements in synthetic methodologies have facilitated the production of azetidinones with enhanced pharmacological properties. These innovations could streamline the development process for new therapeutics based on this compound .

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Azetidine Derivatives

1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5)

- Structure : Lacks the 4-methoxyphenyl group; features a simpler hydroxyl group at position 3.

- Molecular Weight : 239.32 g/mol .

- Key Differences : The absence of the 4-methoxyphenyl group reduces electron-donating effects and may lower lipophilicity compared to the target compound.

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one Structure: Contains a lactam (azetidinone) ring with a 4-methoxyphenyl group and dimethyl substituents.

Ezetimibe (CAS: 163222-33-1) Structure: A fluorinated azetidinone with hydroxyphenyl and fluorophenyl groups. Key Differences: The 4-fluorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl group in the target compound. This difference may alter receptor-binding affinity or metabolic pathways .

Chalcone and Dibenzoylmethane Derivatives

Activity: IC50 = 4.35 μM (highest inhibitory activity among chalcones). Substitutions at meta/para positions (e.g., iodine, bromine) reduce potency, as seen in compounds 2h (IC50 = 13.82 μM) and 2p (IC50 = 70.79 μM) .

Avobenzone (CAS: 70356-09-1)

- Structure : A dibenzoylmethane with 4-methoxyphenyl and tert-butylphenyl groups.

- Properties : Exhibits UV absorption due to conjugation; the target compound’s azetidine ring disrupts conjugation, likely reducing photostability but enhancing structural rigidity .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Key Properties |

|---|---|---|---|---|

| Target Compound | 345.43 | Diphenylmethyl, 4-methoxyphenyl | ~3.5 | High lipophilicity, moderate HBD |

| 1-Benzhydrylazetidin-3-ol | 239.32 | Diphenylmethyl, hydroxyl | ~2.8 | Lower lipophilicity |

| Ezetimibe | 409.42 | 4-Fluorophenyl, hydroxyphenyl | ~3.2 | Enhanced metabolic stability |

| Cardamonin | 270.28 | Hydroxyl (ortho/para), no ring B sub | ~2.5 | High solubility, moderate potency |

*LogP values estimated via fragment-based methods.

Biological Activity

1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol, also known as 1-benzhydryl-3-(4-methoxyphenyl)azetidin-3-ol, is a synthetic organic compound belonging to the azetidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 917899-25-3 |

| Molecular Formula | C23H23NO2 |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 1-benzhydryl-3-(4-methoxyphenyl)azetidin-3-ol |

| LogP | 3.93 |

Structural Characteristics

The compound features a diphenylmethyl group and a 4-methoxyphenyl group attached to an azetidine ring, which contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. The exact molecular targets remain to be fully elucidated but may include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent.

- Anticancer Research : In a recent experimental study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(Diphenylmethyl)-3-phenylazetidin-3-ol | Lacks methoxy group | Lower antimicrobial activity |

| 1-(Diphenylmethyl)-3-(4-chlorophenyl)azetidin-3-ol | Contains chlorine instead of methoxy | Different reactivity |

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas of focus include:

- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with specific enzymes and receptors.

- In Vivo Studies : Expanding research into animal models to assess pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for 1-(diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol?

- Methodological Answer : A plausible synthesis route involves:

- Step 1 : Formation of the azetidin-3-ol core via [3+1] cycloaddition, using diphenylmethylamine and a 4-methoxyphenyl-substituted epoxide or equivalent electrophile under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Protecting group strategies (e.g., silyl ethers for the hydroxyl group) to prevent side reactions during subsequent functionalization .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by TLC/HPLC .

- Critical Parameters : Reaction temperature (< 0°C for cyclization steps to avoid racemization) and solvent polarity (e.g., DMF for polar intermediates) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., JH-H for azetidine ring protons) and NOE correlations .

- X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .

- Mass Spectrometry (HRMS) : Confirm molecular formula with <1 ppm mass accuracy .

- IR Spectroscopy : Identify hydroxyl (3300–3500 cm⁻¹) and methoxy (1250 cm⁻¹) groups .

Q. What safety protocols are recommended for handling azetidin-3-ol derivatives in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2A/2B) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM) .

- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal .

- First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can stereochemical inconsistencies in azetidin-3-ol derivatives be resolved during synthesis?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .

- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during cyclization .

- Crystallographic Analysis : Compare experimental X-ray data with DFT-optimized structures to verify configuration .

Q. How should researchers address contradictory yields reported in multi-step syntheses of similar azetidine derivatives?

- Methodological Answer :

- Root-Cause Analysis :

- Step-Specific Monitoring : Use in-situ IR or LC-MS to identify low-yield steps (e.g., epoxide ring-opening vs. cyclization) .

- Solvent Effects : Test polar aprotic solvents (e.g., DMSO) for steps sensitive to moisture .

- Optimization Strategies :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry to maximize efficiency .

- Scale-Down Trials : Validate reproducibility at 10–100 mg scale before scaling up .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for ring-opening reactions (e.g., at the azetidine N-atom) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways using GROMACS .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding with the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.